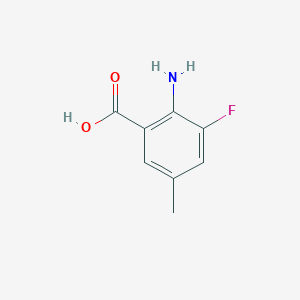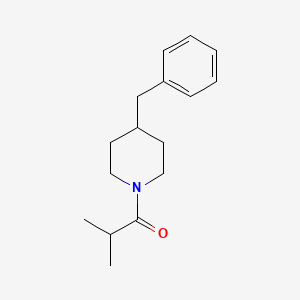
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents such as methanol or acetic acid, and the process may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel is common to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different isoindoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxolane ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various amines and hydrazines. Reaction conditions often involve refluxing and the use of solvents like methanol and acetic acid .
Major Products Formed
The major products formed from these reactions include amino-substituted isoindoline derivatives, fused pyrimidinones, quinolizinones, and pyranones .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives
- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl chloride
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is unique due to its combination of the isoindoline-1,3-dione moiety and the oxolane ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2248378-18-7 |
|---|---|
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




